

thioridazine sigma receptor interactions

synaptic plasticity

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Compound Focus: Thioridazine

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Thioridazine's Receptor Interactions and Mechanisms

Thioridazine is a typical antipsychotic with a complex polypharmacology. The table below summarizes its key molecular targets and the functional consequences of these interactions.

Molecular Target	Interaction Type	Functional Consequence	Therapeutic/Adverse Implication
Dopamine D2 Receptor	Potent antagonism [1]	Reduces positive symptoms of schizophrenia; can cause extrapyramidal side effects (EPS) [1]	Antipsychotic efficacy [1] [2]
Sigma-1 Receptor (S1R)	Antagonist (proposed) [1] [3]	Modulates NMDA, dopamine receptors; impacts synaptic plasticity & neuroprotection; induces autosis (cell death) in cancer [1]	Investigational for cancer [1]; potential neuroprotection [3]
Muscarinic Cholinergic Receptors	Potent antagonism [1]	Reduces risk of EPS; causes anticholinergic side effects (e.g., dry mouth, constipation) [1]	Lower incidence of movement disorders [1] [2]

Molecular Target	Interaction Type	Functional Consequence	Therapeutic/Adverse Implication
Serotonin 5-HT2 Receptors	Potent antagonism [1]	Contributes to sedative properties [1]	Sedation [1]
Alpha-1 Adrenergic Receptors	Potent antagonism [1]	Causes orthostatic hypotension [1] [2]	Cardiovascular side effects [1]
hERG Potassium Channel	Blockage [2]	Prolongs QTc interval, increasing risk of torsades de pointes and sudden cardiac death [1] [2]	Major safety concern limiting use [1] [2]

Experimental Evidence and Protocols

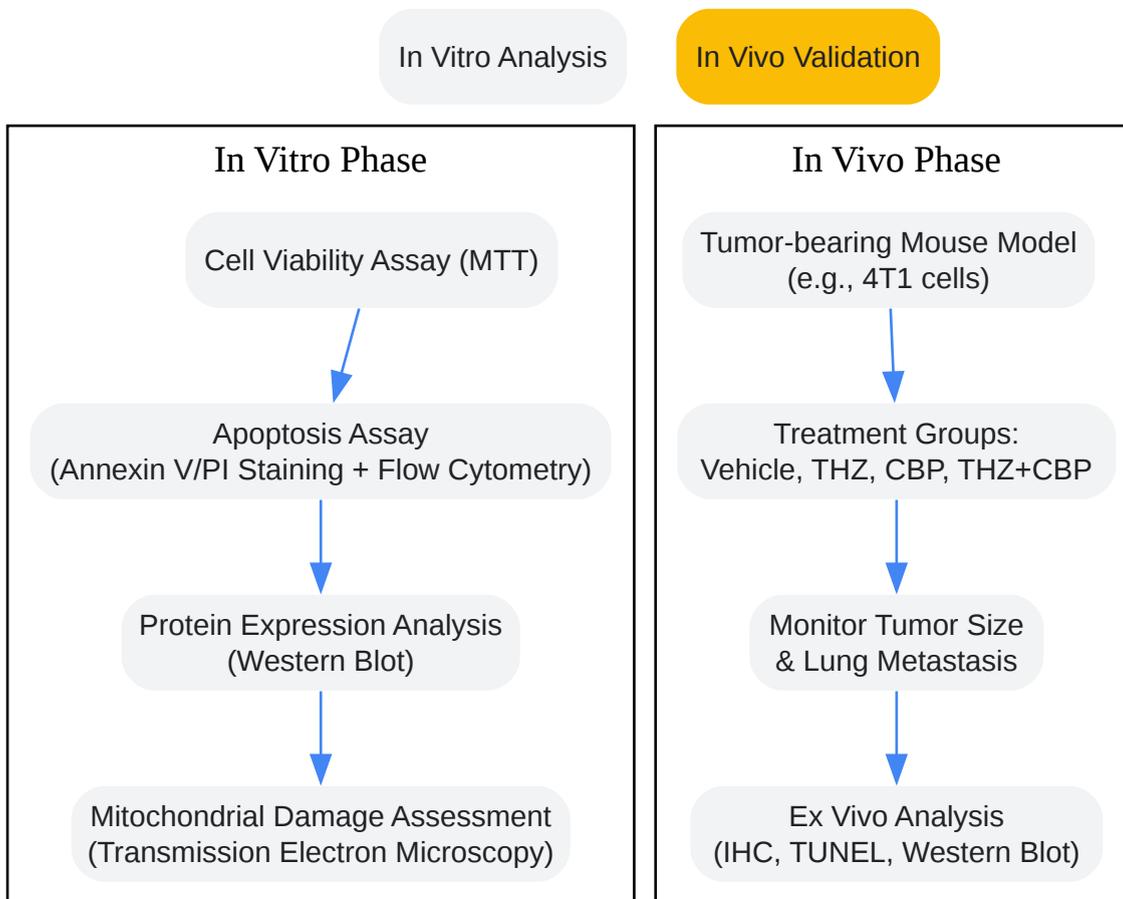
Research into **thioridazine**'s effects on sigma receptors and synaptic plasticity employs various experimental models. Key findings and the methodologies used to obtain them are detailed below.

Experimental Focus	Key Finding	Experimental Model & Protocol
Anti-Cancer Effects via S1R	Thioridazine induces "autosis," a novel cell death mechanism mediated by the Na ⁺ /K ⁺ ATPase pump, and inhibits cancer via sigma receptor interactions [1].	<i>In vitro</i> cancer cell studies. Protocol: Cell viability assessed via MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Cells seeded in 96-well plates, treated with thioridazine, and absorbance measured to determine viable cell number [4].
Synaptic Plasticity via Arc Protein	Binds directly to the N-lobe of the synaptic protein Arc, a region involved in AMPA receptor trafficking, suggesting a role in modulating synaptic strength and plasticity [1].	Biochemical and structural biology techniques to characterize direct binding to the Arc protein, suggesting pharmacological manipulation of synaptic function [1].

Experimental Focus	Key Finding	Experimental Model & Protocol
Inhibition of Breast Cancer Stem Cells (CSCs)	Selectively targets the self-renewal of basal-like breast CSCs at low doses (1-2 μM), an effect not seen in other breast cancer subtypes [5].	<i>In vitro</i> tumorsphere formation assay. Protocol: Breast cancer cell lines cultured in low-attachment plates with serum-free media conducive for stem cell growth. Treated once with thioridazine (1-5 μM). Number of tumorspheres (clusters >50 μm) counted after 7 days to quantify self-renewal capacity [5].
S1R Structural Modeling	S1R may exist in "dynamic monomer" (DM) and "anchored monomer" (AM) conformations. Agonists promote deoligomerization (DM state), while antagonists promote oligomeric state (AM state) [3].	Computational structural modeling based on crystal structures of human S1R. Models analyzed for interaction with ligands and cholesterol, and for conformational changes [3].

Signaling Pathways and Experimental Workflows

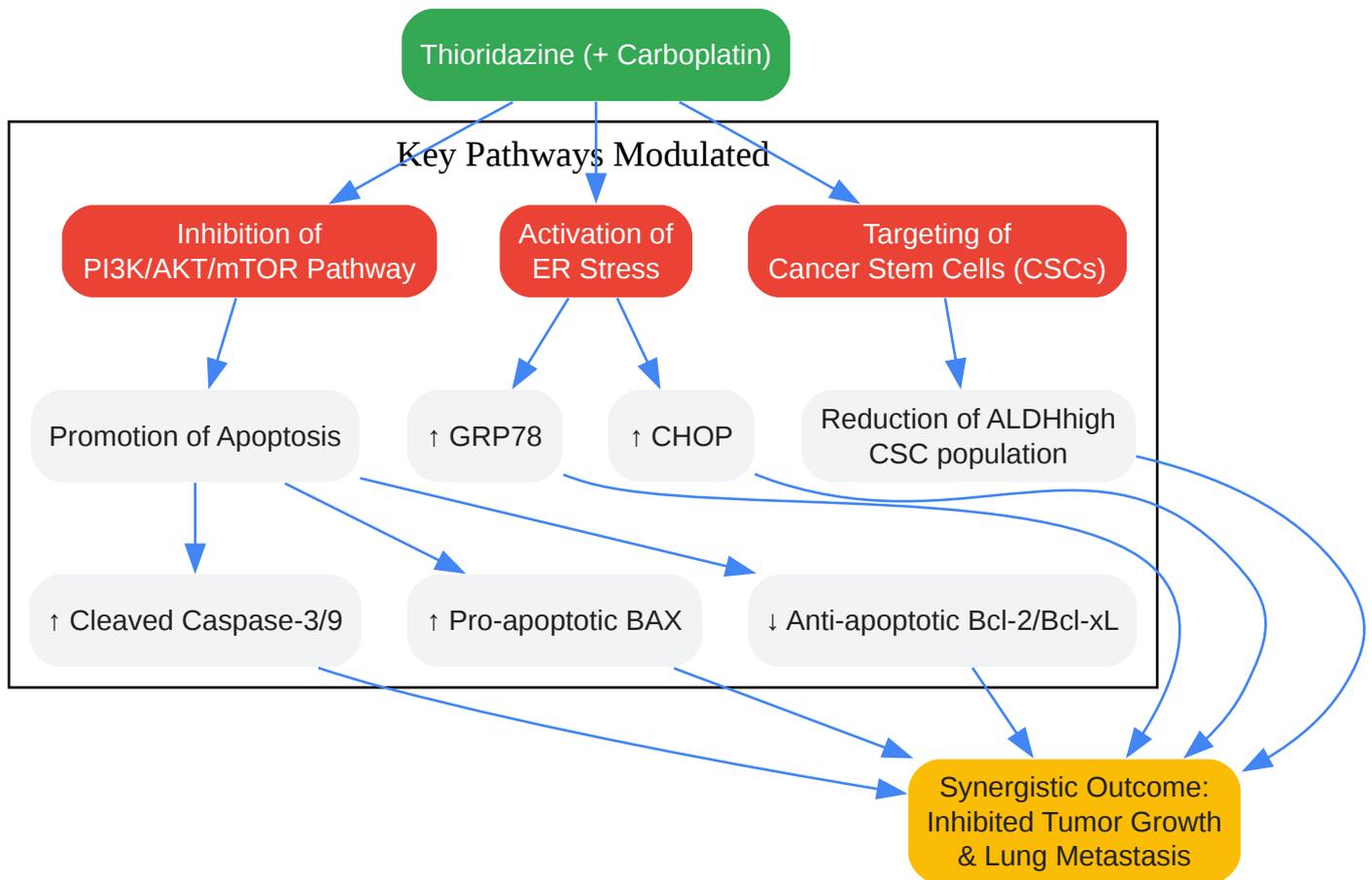
The experimental workflow for investigating **thioridazine**'s anti-cancer effects, particularly in combination with carboplatin, involves a multi-step process from *in vitro* analysis to *in vivo* validation.



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*Experimental workflow for evaluating **thioridazine**'s anti-cancer effects in combination with carboplatin (CBP) [4].*

Thioridazine's synergistic effect with carboplatin in triple-negative breast cancer involves the inhibition of a key cell survival pathway and the activation of cellular stress mechanisms.



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*Proposed signaling pathways for **thioridazine**'s synergistic anti-cancer effect with carboplatin [4].*

Future Research Directions and Clinical Implications

- **Drug Repurposing:** The most promising future direction is repurposing **thioridazine** for **cancer therapy**, particularly for triple-negative breast cancer, based on its ability to target cancer stem cells and synergize with existing chemotherapeutics [4] [5]. Its anti-inflammatory and antimicrobial properties also warrant further investigation [1].
- **Safety and Design:** The severe cardiac (QTc prolongation) and retinal toxicity (pigmentary retinopathy) significantly limit its clinical use [1] [2]. Future work must focus on developing **novel analogs or derivatives** that retain the beneficial sigma receptor/S1R interactions and anti-CSC activity while minimizing these dangerous off-target effects.
- **Mechanistic Insights:** The discovery of **thioridazine**'s binding to the **Arc protein** opens a new frontier for directly modulating synaptic plasticity, which could have implications for understanding and treating neurodegenerative and neuropsychiatric disorders [1].

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